1-(2-Aminoethyl)piperidin-3-ol dihydrochloride
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Overview
Description
1-(2-Aminoethyl)piperidin-3-ol dihydrochloride is a chemical compound with the molecular formula C7H16N2O·2HCl. It is a derivative of piperidine, featuring an aminoethyl group attached to the third carbon of the piperidine ring. This compound is commonly used in scientific research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Aminoethyl)piperidin-3-ol dihydrochloride can be synthesized through several methods. One common approach involves the reaction of piperidin-3-ol with 2-chloroethylamine hydrochloride in the presence of a suitable base, such as triethylamine. The reaction is typically carried out in an aprotic solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes. These methods ensure the efficient production of the compound while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Aminoethyl)piperidin-3-ol dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can yield corresponding oxo-compounds.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various alkylated derivatives.
Scientific Research Applications
1-(2-Aminoethyl)piperidin-3-ol dihydrochloride is widely used in scientific research due to its versatility. It serves as a building block in organic synthesis, a reagent in chemical reactions, and a precursor for the synthesis of pharmaceuticals and other bioactive compounds. Its applications extend to various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
1-(2-Aminoethyl)piperidin-3-ol dihydrochloride is structurally similar to other piperidine derivatives, such as 1-(2-aminoethyl)piperidin-4-ol and 1-(2-aminoethyl)piperidine. These compounds share the piperidine ring but differ in the position of the aminoethyl group and the presence of hydroxyl or hydrogen atoms.
Uniqueness: this compound is unique due to its specific chemical structure, which influences its reactivity and biological activity. Its dihydrochloride form enhances its solubility in water, making it suitable for various applications.
Comparison with Similar Compounds
1-(2-aminoethyl)piperidin-4-ol
1-(2-aminoethyl)piperidine
Piperidine
Properties
IUPAC Name |
1-(2-aminoethyl)piperidin-3-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.2ClH/c8-3-5-9-4-1-2-7(10)6-9;;/h7,10H,1-6,8H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKDVAASEHLQCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCN)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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